Pyridine-d5 N-oxide

Catalog No.
S735390
CAS No.
19639-76-0
M.F
C5H5NO
M. Wt
100.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-d5 N-oxide

CAS Number

19639-76-0

Product Name

Pyridine-d5 N-oxide

IUPAC Name

2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium

Molecular Formula

C5H5NO

Molecular Weight

100.13 g/mol

InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

ILVXOBCQQYKLDS-RALIUCGRSA-N

SMILES

C1=CC=[N+](C=C1)[O-]

Canonical SMILES

C1=CC=[N+](C=C1)[O-]

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H]

The exact mass of the compound Pyridine-d5 N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine-d5 N-oxide is the fully deuterated stable isotope-labeled analog of Pyridine N-oxide. It functions primarily as a high-fidelity internal standard for quantitative mass spectrometry and as a labeled reactant or precursor in synthetic chemistry. Its key procurement value lies in its isotopic purity and structural identity to the unlabeled compound, which enables precise analytical measurements and unambiguous mechanistic studies that are not possible with non-deuterated alternatives.

For the primary applications of Pyridine-d5 N-oxide, substitution with a non-isotopically labeled analog is analytically invalid. In quantitative mass spectrometry, an ideal internal standard must be chemically identical to the analyte but mass-shifted; therefore, unlabeled Pyridine N-oxide cannot be used to quantify itself. While a user could synthesize this compound from its precursor, Pyridine-d5, this introduces significant process variability, purification challenges, and potential for isotopic dilution, compromising the analytical integrity required for reproducible results. Procuring high-purity Pyridine-d5 N-oxide directly mitigates these risks, ensuring reliability for both analytical standard preparation and as a starting material for multi-step deuterated syntheses.

Enables Accurate Quantification in Mass Spectrometry via +5 Dalton Mass Shift

As a stable isotope-labeled internal standard, Pyridine-d5 N-oxide is essential for accurate quantification of its unlabeled counterpart in complex matrices. Its five deuterium atoms provide a +5 Da mass difference, creating a distinct, non-interfering signal in the mass spectrometer. This allows it to co-elute with the target analyte while being separately detected, correcting for variations in sample preparation, injection volume, and ionization efficiency—a requirement for robust analytical methods.

Evidence DimensionMolecular Weight (for MS Detection)
Target Compound Data100.13 g/mol
Comparator Or BaselinePyridine N-oxide (unlabeled): 95.10 g/mol
Quantified Difference+5.03 Da mass shift
ConditionsLiquid or Gas Chromatography-Mass Spectrometry (LC-MS or GC-MS) analysis.

This mass separation is the fundamental requirement that allows the compound to serve as a reliable internal standard for precise and accurate quantification of Pyridine N-oxide.

Provides Unambiguous Mechanistic Insight in C-H Activation Chemistry

In a study of C-H activation by actinide complexes, the reaction of (C5Me5)2Th(CH3)2 with Pyridine-d5 N-oxide yielded CH3D as the sole methane isotopomer. The absence of CH4 formation definitively proved the reaction proceeds via direct cyclometalation of a C-D bond on the pyridine ring. This demonstrates the compound's critical role in providing clear, quantitative evidence to distinguish between competing reaction pathways.

Evidence DimensionMethane Isotopomer Formation Ratio
Target Compound Data100% CH3D
Comparator Or BaselineUnlabeled Pyridine N-oxide (produces CH4); Alternative reaction mechanism (would also produce CH4 from the labeled starting material).
Quantified DifferenceExclusive formation of the deuterium-transferred product (CH3D) versus the proton-transferred product (CH4).
ConditionsReaction with (C5Me5)2Th(CH3)2 in a sealed NMR tube.

For researchers in synthetic chemistry, this compound is essential for validating reaction mechanisms, which is critical for process optimization, catalyst design, and intellectual property development.

Serves as a Direct Precursor for Deuterated 2-Arylpyridine Scaffolds

Palladium-catalyzed direct arylation is a key method for synthesizing 2-arylpyridines. Using Pyridine-d5 N-oxide as the starting material in this reaction provides a direct and efficient route to 2-arylpyridine-d4 isotopologues. This one-step conversion is more efficient and provides a cleaner product profile than a multi-step route that would require N-oxidation of a deuterated pyridine precursor, a process which can be difficult to drive to completion and require extensive purification.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect C-H arylation to yield labeled 2-arylpyridine-d4.
Comparator Or BaselinePyridine-d5 requires an additional N-oxidation step before arylation, increasing process time and potential for yield loss.
Quantified DifferenceEliminates one full synthetic step (N-oxidation) and subsequent purification.
ConditionsPalladium-catalyzed direct arylation reaction conditions.

This compound offers a more streamlined and reliable manufacturing path for producing labeled 2-arylpyridine scaffolds, which are valuable as metabolic tracers or analytical standards in pharmaceutical and agrochemical R&D.

Internal Standard for Bioanalytical and Environmental Quantification

Ideal for use as an internal standard in LC-MS or GC-MS methods to quantify Pyridine N-oxide, a metabolite of drugs like pinacidil, or related pyridine-based contaminants in biological fluids (plasma, urine) and environmental samples (water, soil).

Mechanistic Probes in Catalysis and Process Development

Essential for kinetic isotope effect (KIE) studies and reaction pathway elucidation in organometallic chemistry, particularly for reactions involving C-H activation, direct arylation, or other transformations at the pyridine ring.

Starting Material for Labeled Pharmaceutical Analogs

Serves as a key, high-purity building block for the multi-step synthesis of deuterated active pharmaceutical ingredients (APIs) or their metabolites containing a pyridine ring, intended for use in pharmacokinetic (ADME) studies.

XLogP3

-1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Oxo(~2~H_5_)-1lambda~5~-pyridine

Dates

Last modified: 04-14-2024

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